Gatifloxacin hydrochloride
描述
Gatifloxacin hydrochloride is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent. It is active against both Gram-positive and Gram-negative bacteria and is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria . It is a fourth-generation fluoroquinolone that inhibits the bacterial enzymes DNA gyrase and topoisomerase IV .
Synthesis Analysis
While specific synthesis details for Gatifloxacin hydrochloride were not found, it is known that Gatifloxacin is an 8-methoxy fluoroquinolone antibacterial agent . It has a broader spectrum of antibacterial activity than older fluoroquinolones like ciprofloxacin .Molecular Structure Analysis
The molecular formula of Gatifloxacin hydrochloride is C19H23ClFN3O4 . Its average mass is 411.855 Da and its monoisotopic mass is 411.136108 Da .Chemical Reactions Analysis
A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of Gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms . Substantial degradation was observed during oxidative hydrolysis .Physical And Chemical Properties Analysis
Gatifloxacin hydrochloride has a molecular weight of 411.86 . It is soluble in DMSO (4 mg/mL) and water (20 mg/mL) .科学研究应用
Antimicrobial Activity
Gatifloxacin, a fluoroquinolone family drug, demonstrates effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. It is widely used in human infection control. Its degradation in water by hydroxyl radicals, generated by the UV254 nm/H2O2 process, has been investigated to evaluate the reduction of antimicrobial activity against these bacteria. This study shows that hydroxyl radicals can degrade fluoroquinolone and remove antimicrobial activity from aqueous solutions, highlighting gatifloxacin's application in environmental contexts (Caianelo et al., 2017).
Treatment of Helicobacter pylori
Gatifloxacin-based triple therapy has been studied as a third-line treatment for Helicobacter pylori eradication. This emphasizes its role in treating specific bacterial infections beyond its general antimicrobial properties (Nishizawa et al., 2008).
Pharmacokinetics and Drug Delivery
Studies have explored gatifloxacin's pharmacokinetics, revealing high oral bioavailability and broad tissue distribution. This research is crucial for understanding how gatifloxacin is processed and used by the body, impacting its clinical applications (Grasela, 2000). Additionally, research on enhancing gatifloxacin's trans-corneal delivery using ultrasound treatment sheds light on innovative methods to improve drug efficacy for ocular infections (Jegal et al., 2018).
Pediatric Applications
Gatifloxacin has been investigated for treating otitis media in children, demonstrating its potential in pediatric medicine. This research is vital for expanding gatifloxacin's applications to different age groups (Rubino et al., 2007).
Ophthalmic Use
Research into gatifloxacin ophthalmic solutions and inserts for treating bacterial conjunctivitis and other eye infections highlights its application in ophthalmology. These studies indicate its effectiveness and safety for topical ocular use, distinguishing it from systemic applications (Schultz, 2012), (Upendra et al., 2009).
安全和危害
Gatifloxacin hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
未来方向
Gatifloxacin has an extended spectrum of antibacterial activity and provides better coverage of Gram-positive organisms (e.g., S. pneumoniae) than some older fluoroquinolones . It has favorable pharmacokinetic properties, is administered once daily, and is at least as well tolerated as other fluoroquinolones . It is a useful addition to the fluoroquinolones currently available for use in the clinical setting and has an important role in the management of adult patients with various bacterial infections .
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gatifloxacin hydrochloride | |
CAS RN |
121577-32-0 | |
Record name | Gatifloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GATIFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。